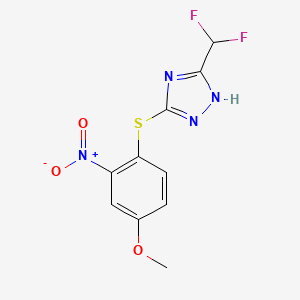
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
The synthesis of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Methoxy-Nitrophenyl Thioether: This is usually accomplished through nucleophilic substitution reactions, where the triazole intermediate reacts with 4-methoxy-2-nitrophenyl thiol or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
化学反应分析
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or nitro positions, using reagents like sodium methoxide or halogenating agents.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic applications.
科学研究应用
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl thioether moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
相似化合物的比较
Similar compounds to 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole include:
3-(Trifluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and binding properties.
3-(Difluoromethyl)-5-((4-hydroxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: The presence of a hydroxy group instead of a methoxy group can influence its solubility and hydrogen bonding capabilities.
3-(Difluoromethyl)-5-((4-methoxy-2-aminophenyl)thio)-4H-1,2,4-triazole: Substitution of the nitro group with an amino group can significantly change its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H8F2N4O3S |
|---|---|
分子量 |
302.26 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-3-(4-methoxy-2-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8F2N4O3S/c1-19-5-2-3-7(6(4-5)16(17)18)20-10-13-9(8(11)12)14-15-10/h2-4,8H,1H3,(H,13,14,15) |
InChI 键 |
WQXUVMSKUYLNKR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
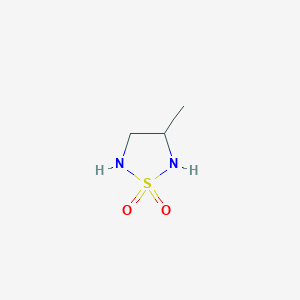
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
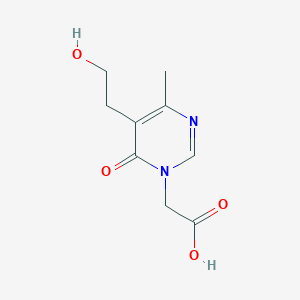

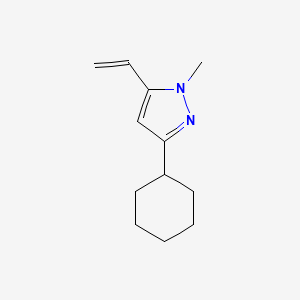
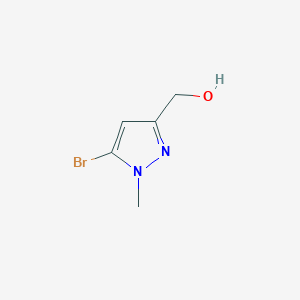
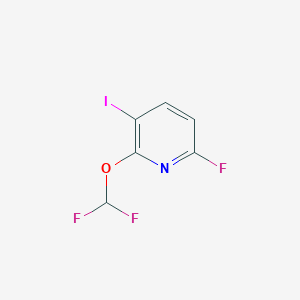
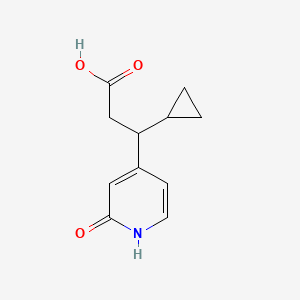

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
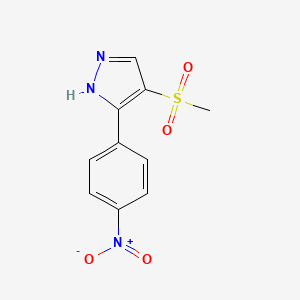
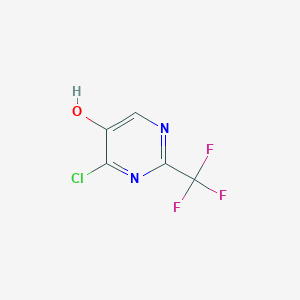
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
